molecular formula C12H10N2O4 B3430021 N-(4-methyl-2-nitrophenyl)furan-2-carboxamide CAS No. 79324-93-9

N-(4-methyl-2-nitrophenyl)furan-2-carboxamide

Cat. No. B3430021
CAS RN: 79324-93-9
M. Wt: 246.22 g/mol
InChI Key: XKAAMUXWHOHBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-2-nitrophenyl)furan-2-carboxamide, also known as MNMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the furan-2-carboxamide class of compounds and is known for its ability to modulate specific biological pathways.

Mechanism Of Action

N-(4-methyl-2-nitrophenyl)furan-2-carboxamide functions as an inhibitor of the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. Specifically, N-(4-methyl-2-nitrophenyl)furan-2-carboxamide targets the mTORC1 complex, which regulates protein synthesis and cell growth. By inhibiting this pathway, N-(4-methyl-2-nitrophenyl)furan-2-carboxamide can induce cell death in cancer cells and prevent the growth and spread of tumors.

Biochemical And Physiological Effects

N-(4-methyl-2-nitrophenyl)furan-2-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell death, and anti-inflammatory properties. Additionally, N-(4-methyl-2-nitrophenyl)furan-2-carboxamide has been shown to inhibit the activity of certain enzymes, including phosphatases and kinases.

Advantages And Limitations For Lab Experiments

N-(4-methyl-2-nitrophenyl)furan-2-carboxamide has several advantages for use in lab experiments, including its ability to selectively target specific biological pathways and its potential applications in cancer research. However, N-(4-methyl-2-nitrophenyl)furan-2-carboxamide also has limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several potential future directions for research on N-(4-methyl-2-nitrophenyl)furan-2-carboxamide, including further studies on its mechanism of action and its potential applications in the treatment of inflammatory diseases. Additionally, N-(4-methyl-2-nitrophenyl)furan-2-carboxamide may have potential applications in the development of novel cancer therapies, including combination therapies with other drugs or targeted therapies. Further research is needed to fully understand the potential applications of N-(4-methyl-2-nitrophenyl)furan-2-carboxamide in scientific research and drug development.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)furan-2-carboxamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that N-(4-methyl-2-nitrophenyl)furan-2-carboxamide can inhibit the growth of cancer cells by targeting specific biological pathways, including the PI3K/Akt/mTOR pathway. Additionally, N-(4-methyl-2-nitrophenyl)furan-2-carboxamide has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-8-4-5-9(10(7-8)14(16)17)13-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAAMUXWHOHBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-2-nitrophenyl)furan-2-carboxamide

CAS RN

79324-93-9
Record name 4'-METHYL-2'-NITRO-2-FURANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-2-nitrophenyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methyl-2-nitrophenyl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-methyl-2-nitrophenyl)furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-methyl-2-nitrophenyl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-methyl-2-nitrophenyl)furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-methyl-2-nitrophenyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.